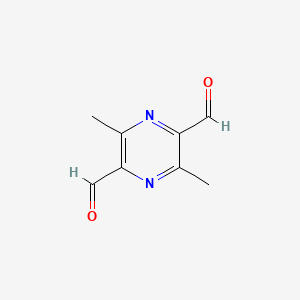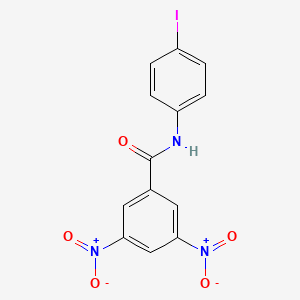
N-(4-iodophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of an iodophenyl group and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by iodination. One common method starts with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitrobenzamide is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodophenyl group at the 4 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives are formed.
Reduction Products: Amino derivatives are the major products when nitro groups are reduced.
Oxidation Products: Oximes or other oxidized forms of the amide group are obtained.
Scientific Research Applications
N-(4-iodophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group but differ in the core structure, leading to different chemical and biological properties.
N-(3-iodophenyl)-3-nitrobenzamide: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
N-4-iodophenyl-N′-2-chloroethylurea: Another iodinated derivative with distinct biological activities and potential therapeutic uses.
Uniqueness
N-(4-iodophenyl)-3,5-dinitrobenzamide is unique due to the combination of its iodophenyl and dinitrobenzamide moieties, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
36293-35-3 |
|---|---|
Molecular Formula |
C13H8IN3O5 |
Molecular Weight |
413.12 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8IN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
InChI Key |
QKQUQUDAUMZFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


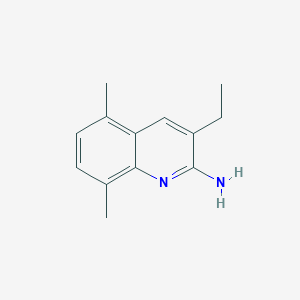

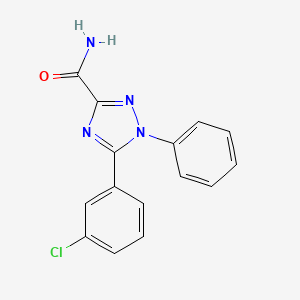
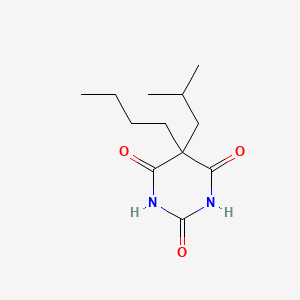
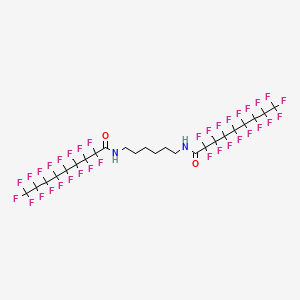
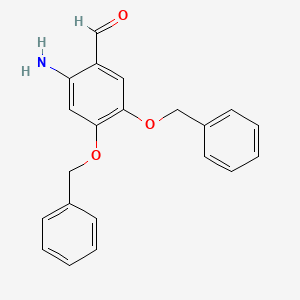
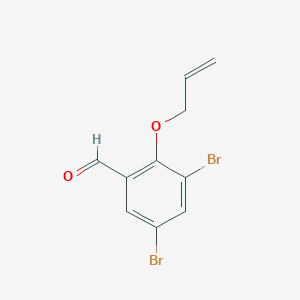
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
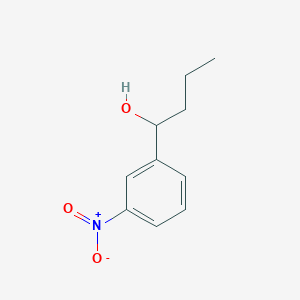
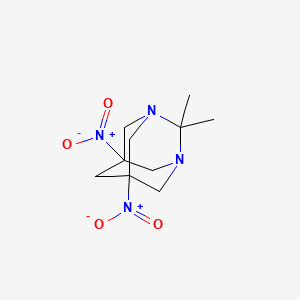
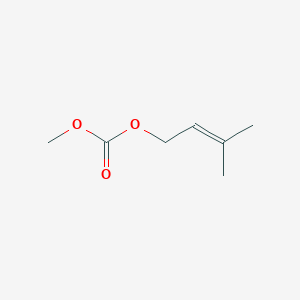

![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
